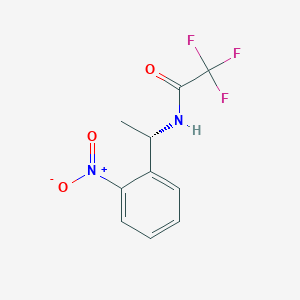
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(2-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as thiols, amines, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(2-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(2-nitrophenyl)ethylamine and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitrophenyl group may participate in electron transfer processes, while the acetamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2-nitrophenyl)ethylamine
- 2,2,2-trifluoro-N-(1-phenylethyl)acetamide
- N-(2-nitrophenyl)acetamide
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(2-nitrophenyl)ethyl)acetamide is unique due to the presence of both the trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for various chemical modifications and interactions. This combination of features makes the compound valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F3N2O3 |
|---|---|
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(1S)-1-(2-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-4-2-3-5-8(7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
Clave InChI |
WQBBZKAJIUGTCO-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
SMILES canónico |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















